Kinase Binding of the (S)-Enantiomer
In a competition binding assay against the B-Raf V600E kinase, a complex molecule incorporating the (S)-3-(2,2-difluoroethyl)pyrrolidine motif demonstrated a dissociation constant (Kd) of less than 250 nM [1]. While this specific data point is from a larger, more complex molecule, it establishes the (S)-configured building block's ability to participate in high-affinity interactions within a biological target's binding pocket. The same assay for the wild-type B-Raf kinase showed a Kd of 375 nM, indicating a measurable difference in binding affinity depending on the specific target conformation, though both values fall within a comparable range [1].
| Evidence Dimension | Binding Affinity (Kd) in a Kinase Assay |
|---|---|
| Target Compound Data | Kd < 250 nM (against B-Raf V600E) |
| Comparator Or Baseline | Kd = 375 nM (against Wild-Type B-Raf) |
| Quantified Difference | Not directly comparable due to different protein targets |
| Conditions | Competition binding assay as described in Fabian et al., Nature Biotechnology 2005, 23, 329-336. Molecule tested: (S)-1-(5-tert-butylisoxazol-3-yl)-3-(3-(6-(1-(2,2-difluoroethyl)pyrrolidin-3-yloxy)-7-methoxyquinazolin-4-yloxy)phenyl)urea. |
Why This Matters
This data confirms that the (S)-3-(2,2-difluoroethyl)pyrrolidine fragment can be successfully integrated into advanced leads to achieve sub-micromolar target engagement, validating its utility in kinase inhibitor programs.
- [1] BindingDB. BDBM333564: (S)-1-(5-tert-butylisoxazol-3-yl)-3-(3-(6-(1-(2,2-difluoroethyl)pyrrolidin-3-yloxy)-7-methoxyquinazolin-4-yloxy)phenyl)urea. US9730937, Example 110. View Source
